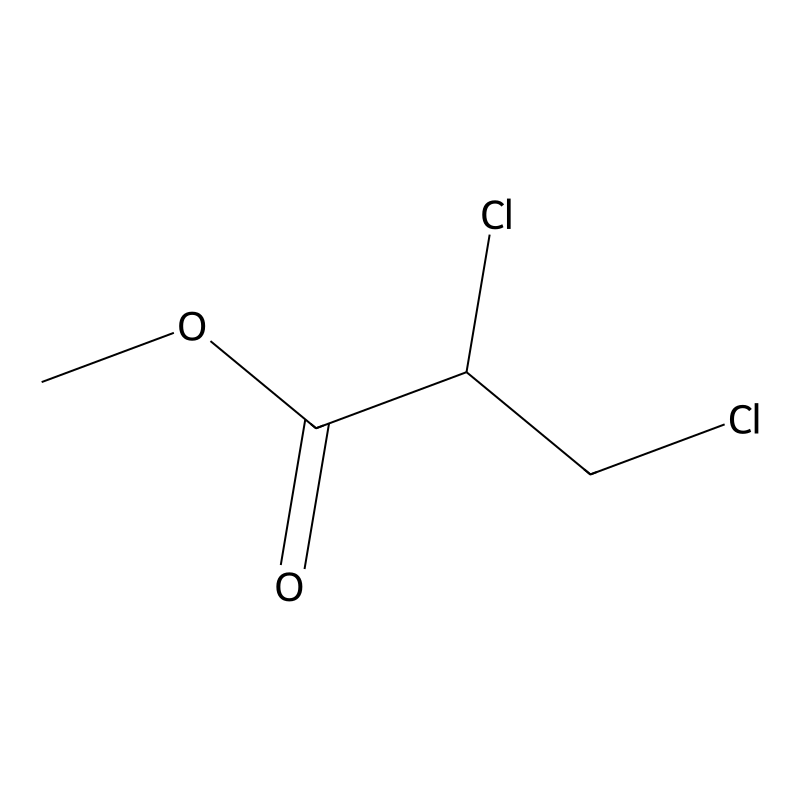

Methyl 2,3-dichloropropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl 2,3-dichloropropionate is an organic compound with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of approximately 156.995 g/mol. It is known by several names, including methyl α,β-dichloropropionate and methyl 2,3-dichloropropanoate. This compound appears as a colorless to slightly yellow liquid and is classified as a hazardous substance due to its potential for causing skin irritation and other health effects upon exposure .

- Specific data on MDCP's toxicity is not readily available in scientific sources consulted for this analysis. However, due to the presence of chlorine atoms, it is likely to be irritating and potentially corrosive.

- Standard laboratory safety procedures for handling chemicals should be followed when working with MDCP, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

Synthesis and characterization:

Methyl 2,3-dichloropropionate is a chemical compound used in various scientific research applications. It is a colorless liquid with a characteristic odor and can be synthesized through different methods, including the reaction of dichloropropanol with methyl chloroformate []. Researchers often characterize this compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity [, ].

Applications in Organic Chemistry:

Methyl 2,3-dichloropropionate finds applications in organic synthesis as a versatile building block for various organic molecules.

- As a precursor for Malonic Acid derivatives: This compound can be hydrolyzed to yield 2,3-dichloropropanoic acid, which can further react with various nucleophiles to form substituted malonic acid derivatives []. These derivatives are valuable intermediates in the synthesis of various pharmaceuticals and other functional molecules [].

- Nucleophilic substitution reactions: The chlorine atoms in Methyl 2,3-dichloropropionate can be readily replaced by other nucleophiles through nucleophilic substitution reactions. This allows for the introduction of various functional groups into the molecule, leading to the synthesis of diverse organic compounds [].

Potential applications in Medicinal Chemistry:

While not yet extensively explored, some research suggests potential applications of Methyl 2,3-dichloropropionate in medicinal chemistry:

- Antimicrobial activity: Studies have shown that Methyl 2,3-dichloropropionate exhibits some antimicrobial activity against certain bacterial and fungal strains []. However, further investigation is needed to determine its efficacy and potential therapeutic applications.

- Anticancer properties: Limited research suggests that Methyl 2,3-dichloropropionate might possess some anticancer properties []. However, these findings are preliminary, and further research is necessary to evaluate its potential as an anti-cancer agent.

- Ester Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 2,3-dichloropropionic acid and methanol.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of other derivatives.

- Thermal Decomposition: Upon heating, it may decompose to form various products including 2-chloro-acrylic acid methyl ester .

Methyl 2,3-dichloropropionate can be synthesized through several methods:

- Direct Chlorination: Propionic acid can be chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 3 positions.

- Esterification Reaction: Reacting 2,3-dichloropropionic acid with methanol in the presence of an acid catalyst leads to the formation of methyl 2,3-dichloropropionate .

- Acylation Reactions: Utilizing acyl chlorides derived from dichloro-propionic acids can also yield this ester upon reaction with methanol.

Interaction studies involving methyl 2,3-dichloropropionate primarily focus on its reactivity with biological systems and other chemicals. Its potential effects on human health include skin burns and eye damage upon direct contact. Additionally, inhalation or ingestion may lead to respiratory issues and gastrointestinal disturbances. Therefore, safety precautions are essential when handling this compound .

Methyl 2,3-dichloropropionate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Methyl propionate | C₄H₈O₂ | Non-halogenated ester; used primarily as a solvent. |

| Methyl 3-chloropropionate | C₄H₇ClO₂ | Contains one chlorine atom; exhibits different reactivity patterns. |

| Ethyl 2,3-dichloropropionate | C₅H₈Cl₂O₂ | Similar structure but with an ethyl group instead of a methyl group; differing solubility properties. |

| Methyl 2-chloropropionate | C₄H₇ClO₂ | Contains only one chlorine atom; used in synthesis of pharmaceuticals. |

Methyl 2,3-dichloropropionate is unique due to its dual chlorine substituents at the second and third carbon positions in the propionic acid chain, which significantly influences its reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H301 (46.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (46.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (53.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (53.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (53.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant